Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate
Description
Properties
Molecular Formula |
C12H14N2O6 |
|---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate |
InChI |
InChI=1S/C12H14N2O6/c1-3-20-11(15)7-13-12(16)8-4-5-10(19-2)9(6-8)14(17)18/h4-6H,3,7H2,1-2H3,(H,13,16) |
InChI Key |
IUFNZEBZYYCLOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Regioselective Nitration of 4-Methoxybenzoic Acid
Nitration of 4-methoxybenzoic acid poses challenges due to competing directing effects from the methoxy (-OCH₃) and carboxylic acid (-COOH) groups. The methoxy group, an ortho/para-directing activator, favors nitration at positions 3 and 5, while the deactivating carboxylic acid group meta-directs electrophilic substitution.
Procedure Adapted from CN112574040A:
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Reagents: Fuming nitric acid (65% w/w), concentrated sulfuric acid.
-
Conditions: 0–2°C initial cooling, gradual warming to 25–35°C over 24–26 hours.
-
Outcome: 4-Methoxy-3-nitrobenzoic acid is obtained as the major product (≈70% yield), with minor amounts of the 5-nitro isomer.
-
Workup: Precipitation in ice-water followed by ethyl acetate extraction.
This method leverages sulfuric acid as a solvent and catalyst, enhancing nitronium ion (NO₂⁺) generation. The low-temperature initiation minimizes side reactions, while extended reaction times favor thermodynamic control.
Alternative Pathway: Nitration of 4-Methoxybenzaldehyde
A patent by CN104910038A suggests an alternative route starting from 4-methoxybenzaldehyde:
-
Nitration: Introduce nitro group at position 3 using HNO₃/H₂SO₄.
-
Oxidation: Convert 3-nitro-4-methoxybenzaldehyde to the corresponding carboxylic acid using KMnO₄ in acidic media.
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C | 85% |
| Oxidation (KMnO₄) | KMnO₄, H₂SO₄ | 85–90°C | 92% |
This route avoids regiochemical ambiguities, as the aldehyde group’s electron-withdrawing nature directs nitration exclusively to position 3.
Esterification and Acid Chloride Formation
Direct Esterification of 4-Methoxy-3-Nitrobenzoic Acid
Esterification converts the carboxylic acid to an ethyl ester, enhancing solubility for subsequent reactions. A two-step approach is commonly employed:
Step 1: Acid Chloride Synthesis
-
Reagents: Thionyl chloride (SOCl₂), catalytic DMF.
-
Conditions: Reflux at 70°C for 2 hours.
-
Outcome: 4-Methoxy-3-nitrobenzoyl chloride forms quantitatively.
Step 2: Esterification with Ethanol
Comparative Esterification Methods
The table below contrasts esterification techniques:
| Method | Reagents | Temperature | Yield | Purity |
|---|---|---|---|---|
| Fischer Esterification | H₂SO₄, EtOH | Reflux | 75% | 95% |
| SOCl₂/EtOH | SOCl₂, EtOH | 0–25°C | 93% | 99% |
| DCC Coupling | DCC, DMAP, EtOH | RT | 85% | 97% |
Thionyl chloride-mediated esterification outperforms other methods in yield and purity, making it the industrial standard.
Amide Bond Formation with Glycine Ethyl Ester
Coupling Reaction Mechanisms
The final step involves reacting 4-methoxy-3-nitrobenzoyl chloride with glycine ethyl ester. Two approaches are prevalent:
A. Schotten-Baumann Reaction
-
Reagents: Glycine ethyl ester hydrochloride, NaOH(aq).
-
Conditions: Biphasic system (H₂O/CH₂Cl₂), 0°C to RT.
B. Catalytic Coupling
The catalytic method minimizes hydrolysis side reactions, albeit at higher cost.
Optimization Insights from CN104910038A
A patent detailing similar amide formations recommends:
-
Solvent: Dichloromethane or THF for improved solubility.
-
Base: Triethylamine or pyridine to scavenge HCl.
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Molar Ratio: 1.1:1 (acid chloride:amine) to ensure complete conversion.
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield | Cost | Scalability |
|---|---|---|---|---|
| Nitration → Ester → Amide | 3 | 68% | $$ | High |
| Aldehyde Oxidation → Amide | 4 | 72% | $$$ | Moderate |
| Direct Chloride Coupling | 2 | 85% | $$$$ | Low |
The nitration-esterification-amide sequence offers the best balance of yield and scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium methoxide, methanol solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water solvent.
Major Products Formed
Reduction: Ethyl 2-[(4-methoxy-3-aminobenzoyl)amino]acetate.
Substitution: Ethyl 2-[(4-substituted-3-nitrobenzoyl)amino]acetate.
Hydrolysis: 4-methoxy-3-nitrobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester and amide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate with structurally related compounds, focusing on synthesis, physicochemical properties, and bioactivity.
Table 1: Key Comparative Data
Structural and Functional Differences
Substituent Effects :
- The methoxy group in the target compound enhances solubility compared to analogs like Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, which lacks such polar groups. This modification may reduce cellular toxicity, as seen in ethyl acetate derivatives (e.g., zebrafish embryo studies showed ethyl acetate’s EC50 at 0.2% ).

- The nitro group at the meta-position (vs. para in other analogs) may alter electronic properties, influencing reactivity in nucleophilic substitution or hydrogen-bonding interactions critical for biological targeting .
Synthetic Routes: The target compound likely requires acylation of ethyl glycinate with 4-methoxy-3-nitrobenzoyl chloride, a method analogous to the synthesis of Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate via aza-alkylation/Michael cascades . In contrast, CAS 136285-67-1 (a biphenyl derivative) involves cyano and nitro groups, necessitating Suzuki coupling or palladium-catalyzed reactions for biphenyl assembly .
Bioactivity and Applications: Indole-containing analogs (e.g., Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate) are prioritized in CNS drug development due to indole’s prevalence in serotonin analogs and kinase inhibitors . The biphenyl derivative (CAS 136285-67-1) is tailored for material science, leveraging the cyano group’s π-stacking capability for optoelectronic materials .
Biological Activity
Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate is an organic compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of approximately 282.25 g/mol. The compound features a nitro group, an ethyl ester, and an amide linkage, which are critical for its biological interactions. The presence of the nitro group allows for redox reactions, while the ester and amide functionalities facilitate hydrogen bonding with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound's mechanism involves:
- Enzyme Inhibition : It has shown promise in inhibiting specific enzymes, which can modulate various biochemical pathways.
- Protein-Ligand Interactions : The formation of hydrogen bonds through its ester and amide groups enhances its binding affinity to target proteins.
- Redox Activity : The nitro group can participate in redox reactions, potentially increasing the compound's reactivity and biological efficacy.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
- Anticancer Potential : Preliminary studies suggest that this compound may act as a modulator in cancer treatment by inhibiting enzymes involved in tumor growth.
- Anti-inflammatory Effects : Its interaction with inflammatory pathways indicates potential applications in treating inflammatory diseases.
- Antibacterial Activity : Similar compounds have demonstrated antibacterial properties, suggesting that this compound may possess similar effects against pathogenic bacteria .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-(4-amino-3-nitrophenyl)acetate | CHNO | Contains an amino group instead of a methoxy group |
| Ethyl 2-(4-chloro-3-nitrophenyl)acetate | CHClNO | Chlorine substituent affects reactivity |
| Ethyl 2-(3-nitrobenzoic acid) | CHNO | Lacks methoxy substitution but retains nitro functionality |
These compounds share structural similarities but differ in their functional groups, which can significantly influence their biological activities and therapeutic applications.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound:
- Inhibition Studies : In vitro assays have demonstrated that compounds with similar structures can inhibit key enzymes involved in cancer progression, supporting the hypothesis that this compound may exhibit similar effects .
- Antimicrobial Testing : Research on nitro-substituted compounds has shown promising results against various bacterial strains, indicating potential for further exploration of this compound as an antimicrobial agent .
Q & A
Q. What are the recommended synthetic pathways for Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate, and how can reaction conditions be optimized?
The compound is typically synthesized via a multi-step process involving:
- Acylation : Reacting 4-methoxy-3-nitrobenzoic acid (precursor) with ethyl 2-aminoacetate using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Reaction optimization includes controlling temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents to minimize side reactions .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm the ester linkage, nitro group position, and methoxy substituent. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm .
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL) resolves bond lengths and angles, particularly the planarity of the nitrobenzoyl moiety .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Initial screening involves:
- Enzyme Inhibition Assays : Test against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC values .
- Antimicrobial Susceptibility Testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria to determine MIC (minimum inhibitory concentration) .
Advanced Research Questions
Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution or reduction reactions?
The electron-withdrawing nitro group activates the benzoyl ring for electrophilic substitution but complicates reduction. Methodological considerations:
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
Challenges include:
- Disorder in the Nitro Group : The planar nitro moiety may exhibit rotational disorder. SHELXL’s PART instruction partitions disordered atoms, while SUMP restraints align bond lengths .
- Thermal Motion : High thermal parameters for the methoxy group are resolved using ISOR and DELU constraints in SHELXL .
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
Strategies include:
- Positional Isomerism : Synthesize analogs with nitro/methoxy groups at alternative positions (e.g., 3-methoxy-4-nitro) to assess steric/electronic effects .
- Bioisosteric Replacement : Substitute the ester group with amides or carbamates to modulate lipophilicity and bioavailability .
- High-Throughput Screening : Use fragment-based libraries to identify pharmacophores enhancing target binding .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Contradictions may arise from solvation effects or protein flexibility. Mitigation strategies:
- Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) alongside computational docking (AutoDock Vina) .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess ligand-protein stability under physiological conditions .
Q. What methodologies ensure stability of the nitro group during long-term storage or under experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

